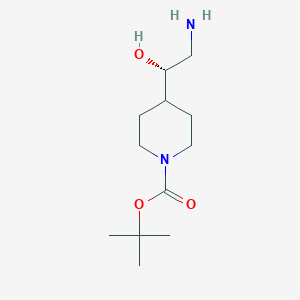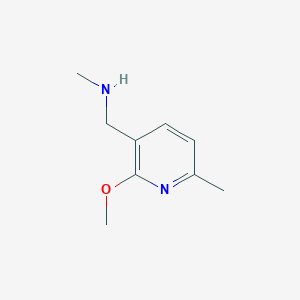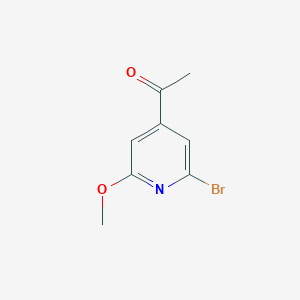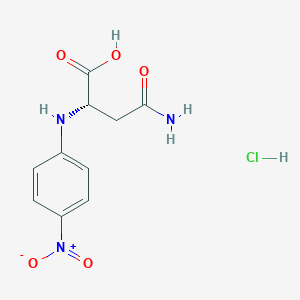
Ethyl 4,5-dibromoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5-dibromoquinoline-2-carboxylate is a quinoline derivative known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the quinoline ring, along with an ethyl ester group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,5-dibromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, aryl halides.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling: Biaryl and diaryl derivatives.
Applications De Recherche Scientifique
Ethyl 4,5-dibromoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethyl 4,5-dibromoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and quinoline ring structure allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it effective against certain pathogens and cancer cells .
Comparaison Avec Des Composés Similaires
Ethyl 4,5-dibromoquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-quinazolone-2-carboxylate: Similar in structure but lacks bromine atoms, leading to different chemical reactivity and biological activity.
4,6-Dichloroquinoline: Contains chlorine atoms instead of bromine, resulting in different substitution patterns and applications.
2,4,6-Trisubstituted quinolines: More complex derivatives with varied substitution patterns, offering diverse chemical and biological properties
Propriétés
Formule moléculaire |
C12H9Br2NO2 |
|---|---|
Poids moléculaire |
359.01 g/mol |
Nom IUPAC |
ethyl 4,5-dibromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)10-6-8(14)11-7(13)4-3-5-9(11)15-10/h3-6H,2H2,1H3 |
Clé InChI |
CBZIOIGQNFWQEZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=C(C(=CC=C2)Br)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4'-(Ethoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B12954682.png)








